

Avilamycin C Formulation for Veterinary Use: Application Notes and Protocols

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Compound of Interest

Compound Name: Avilamycin C

Cat. No.: B1603780

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Introduction

Avilamycin C is an orthosomycin antibiotic produced by *Streptomyces viridochromogenes*. It is primarily used in veterinary medicine as a feed additive for swine and poultry to promote growth and to prevent and control necrotic enteritis caused by *Clostridium perfringens*.^{[1][2]} Avilamycin acts by inhibiting bacterial protein synthesis.^[3] This document provides detailed application notes, experimental protocols, and supporting data for the veterinary formulation of **Avilamycin C**.

Data Presentation

Efficacy Data

Table 1: Efficacy of Avilamycin in Growing-Finishing Swine^[4]

Treatment Group (Avilamycin in ppm)	Average Daily Gain (g)	Average Daily Feed Intake (kg)	Feed-to-Gain Ratio
0 (Control)	749	2.38	3.17
5	763	2.40	3.15
10	767	2.39	3.12
20	769	2.41	3.13
40	771	2.38	3.09
60	771	2.38	3.09

Table 2: Efficacy of Avilamycin for the Prevention of Necrotic Enteritis in Broiler Chickens[1]

Treatment Group	NE Mortality Rate (%) (Days 14-35)	Body Weight on Day 35 (g)	Average Daily Gain (g) (Days 0-35)	Feed Conversion Ratio (Days 0- 35)
Nonmedicated, Nonchallenged	-	2300	65.7	1.65
Nonmedicated, Challenged	15.5	2150	61.4	1.75
Avilamycin 15 ppm, Challenged	7.53	2280	65.1	1.63
Avilamycin 30 ppm, Challenged	3.02	2290	65.4	1.62

Pharmacokinetic Data

Avilamycin is poorly absorbed from the gastrointestinal tract, leading to very low or undetectable concentrations in plasma.[5] Therefore, pharmacokinetic parameters are most relevant for the site of action, the intestinal lumen.

Table 3: Pharmacokinetic Parameters of Avilamycin in Ileal Content of Swine After a Single Oral Dose of 4 mg/kg Body Weight[3]

Parameter	Value (Mean ± SD)
C _{max} (µg/mL)	146.30 ± 13.41
T _{max} (h)	4
AUC _{0-24h} (h*µg/mL)	428.62 ± 14.23

Experimental Protocols

Protocol 1: Determination of Avilamycin in Animal Feed by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described for the analysis of Avilamycin in poultry and pig feed.[6][7]

1. Objective: To quantify the concentration of Avilamycin in medicated animal feed.

2. Materials:

- Avilamycin reference standard
- Acetonitrile (HPLC grade)
- Ammonium acetate
- Methanol (HPLC grade)
- Water (HPLC grade)
- Solid-phase extraction (SPE) cartridges (e.g., silica-based)
- HPLC system with a UV detector
- C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

3. Procedure:

- Standard Preparation:
 - Prepare a stock solution of Avilamycin reference standard in methanol.
 - Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.
- Sample Preparation:
 - Grind a representative sample of the medicated feed to a fine powder.
 - Accurately weigh a portion of the ground feed sample.
 - Extract Avilamycin from the feed sample with acetonitrile by shaking or vortexing.
 - Centrifuge the extract and collect the supernatant.
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition an SPE cartridge with the appropriate solvent.
 - Load the supernatant onto the SPE cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute Avilamycin from the cartridge with a suitable solvent mixture.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase.
- HPLC Analysis:
 - Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (e.g., 52:48 v/v).[\[6\]](#)
 - Flow Rate: 1.0 mL/min.[\[6\]](#)
 - Column Temperature: 30°C.

- Detection Wavelength: 295 nm.[\[6\]](#)
- Injection Volume: 50 µL.[\[6\]](#)
- Inject the prepared standards and samples onto the HPLC system.
- 4. Data Analysis:
 - Construct a calibration curve by plotting the peak area of the Avilamycin standards against their known concentrations.
 - Determine the concentration of Avilamycin in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Determination of Avilamycin Residues in Animal Tissues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the determination of total Avilamycin residues, measured as the marker residue dichloroisoeverninic acid (DIA), in porcine tissues.[\[8\]](#)

1. Objective: To quantify Avilamycin residues in edible tissues from treated animals for regulatory and research purposes.

2. Materials:

- Avilamycin reference standard
- Dichloroisoeverninic acid (DIA) reference standard
- Acetone
- Ethyl acetate
- Sodium hydroxide
- Hydrochloric acid

- LC-MS/MS system

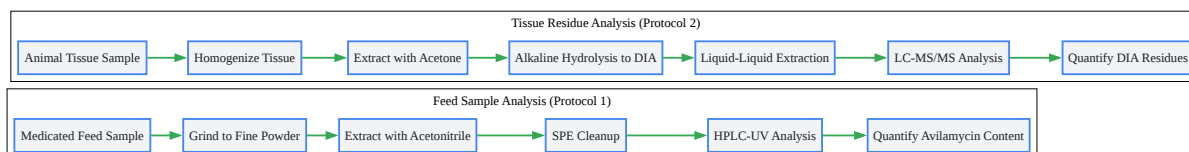
- C18 analytical column

3. Procedure:

- Standard Preparation:
 - Prepare stock solutions of Avilamycin and DIA in a suitable solvent.
 - Prepare working standards for calibration by diluting the stock solutions.
- Sample Preparation and Hydrolysis:
 - Homogenize a representative sample of the animal tissue (muscle, liver, fat).
 - Extract Avilamycin and its metabolites from the tissue with acetone.
 - Centrifuge and collect the supernatant.
 - Hydrolyze the extract with sodium hydroxide to convert all Avilamycin-related residues to DIA.
 - Neutralize the solution with hydrochloric acid.
- Liquid-Liquid Extraction and Cleanup:
 - Partition the DIA into ethyl acetate.
 - Wash the ethyl acetate phase to remove impurities.
 - Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
 - Mobile Phase: A gradient of water with a small amount of formic acid and acetonitrile.
 - Flow Rate: 0.3 mL/min.[\[9\]](#)

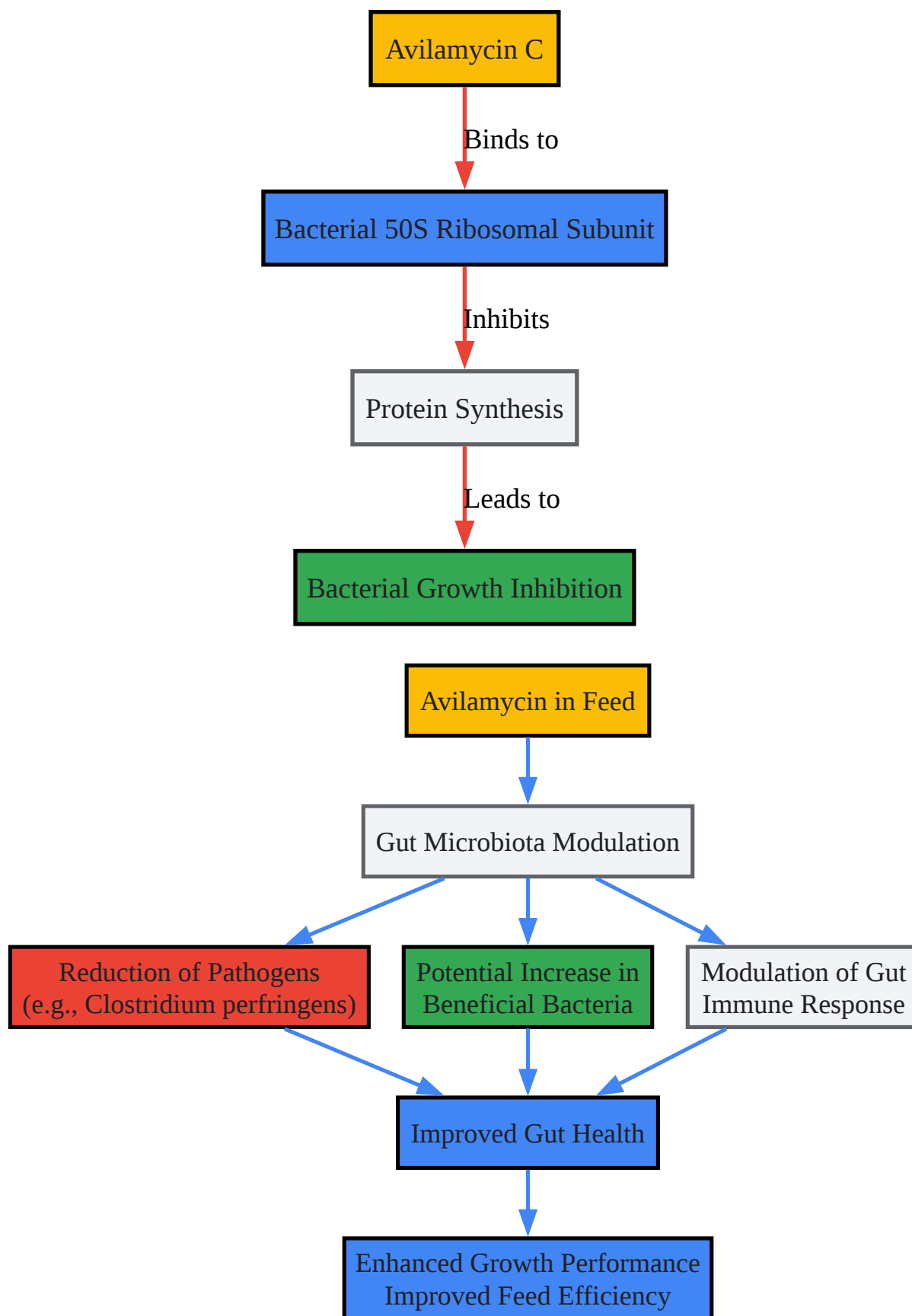
- Column Temperature: 40°C.
- Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor and product ions of DIA.
- Inject the prepared standards and samples into the LC-MS/MS system.
- 4. Data Analysis:
 - Generate a calibration curve using the peak areas of the DIA standards.
 - Quantify the amount of DIA in the tissue samples and express the result as Avilamycin equivalents.

Visualizations



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Experimental workflow for Avilamycin analysis.



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